An In-depth Technical Guide to 1-Amino-2-naphthoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 1-Amino-2-naphthoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthoic acid, systematically known as 1-aminonaphthalene-2-carboxylic acid, is an aromatic amino acid derived from naphthalene. Its unique structural framework, featuring both an amino and a carboxylic acid group on the naphthalene ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental methodologies, aimed at supporting research and development in medicinal chemistry and materials science.
Chemical Structure and Identifiers
The chemical structure of 1-Amino-2-naphthoic acid consists of a naphthalene core substituted with an amino group at position 1 and a carboxylic acid group at position 2.
Key Identifiers:
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IUPAC Name: 1-aminonaphthalene-2-carboxylic acid
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Molecular Formula: C₁₁H₉NO₂
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CAS Number: 4919-43-1
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Molecular Weight: 187.19 g/mol
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InChI: InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14)
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SMILES: C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O
Physicochemical Properties
A summary of the key physicochemical properties of 1-Amino-2-naphthoic acid is presented in the table below. It is important to note that some of the available data is predicted and experimental verification is recommended.
| Property | Value | Source |
| Melting Point | 205-206 °C | [1] |
| 270 °C | [2] | |
| Boiling Point (Predicted) | 378.5 ± 30.0 °C | [1] |
| pKa (Predicted) | 5.02 ± 0.10 | [1] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Solubility:
Qualitative information suggests that 1-Amino-2-naphthoic acid is likely soluble in organic solvents and has limited solubility in water, a common characteristic for many amino acids.[3]
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum of 1-Amino-2-naphthoic acid is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would reveal signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-Amino-2-naphthoic acid would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid (which would be broad), and the C=O stretching of the carbonyl group. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry:
The mass spectrum of 1-Amino-2-naphthoic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring system. A GC-MS data entry exists for this compound, though the full spectrum is not publicly detailed.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 1-Amino-2-naphthoic acid are not widely published. However, general methodologies for the synthesis of related aminonaphthalene derivatives can be adapted.
Synthesis:
A plausible synthetic route could involve the modification of a pre-existing naphthalene derivative. For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine can yield 1-aminoalkyl-2-naphthols.[4] While not a direct synthesis of the target molecule, this methodology illustrates a potential synthetic strategy starting from 2-naphthol.
Purification:
Recrystallization is a standard method for the purification of solid organic compounds like 1-Amino-2-naphthoic acid. The choice of solvent is crucial and would depend on the solubility profile of the compound and its impurities.
HPLC Analysis:
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of 1-Amino-2-naphthoic acid. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of aminonaphthol derivatives, which could be conceptually adapted for the synthesis of 1-Amino-2-naphthoic acid.
Caption: Conceptual workflow for the synthesis of aminonaphthol derivatives.
Conclusion
1-Amino-2-naphthoic acid is a compound with significant potential in synthetic chemistry. This guide has summarized its core chemical properties and structure based on available data. While some physicochemical properties have been predicted, further experimental validation is necessary to provide a complete and accurate profile of this molecule. The development of robust and detailed protocols for its synthesis, purification, and analysis will be crucial for unlocking its full potential in various scientific and industrial applications.
